
ボンデュセルピンD
説明
Bonducellpin D is a sesquiterpene lactone.
Bonducellpin D is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.
科学的研究の応用
SARS-CoV-2に対する抗ウイルス活性
ボンデュセルピンDは、COVID-19の原因となるウイルスであるSARS-CoV-2に対する闘いにおいて、リード分子として特定されています。これは、ウイルスの複製に不可欠なウイルスの主要なプロテアーゼ(M pro)酵素に高い結合親和性を示します。 この化合物は安定な分子結合を形成し、ウイルスのライフサイクルを潜在的にブロックし、薬物開発の有望な道筋を提供します {svg_1}.
広域スペクトル抗ウイルス活性
This compoundは、SARS-CoV-2以外にも、SARS-CoVやMERS-CoVなどの他のコロナウイルスに対する阻害の可能性を示しています。 この広域スペクトル活性は、現在のおよび将来のコロナウイルス関連疾患の発生を管理する上で、多用途な抗ウイルス剤としての使用を示唆しています {svg_2}.
薬理活性
伝統的な中国医学植物のCaesalpinia bonducellaの種子から得られたthis compoundは、抗マラリア、抗腫瘍、抗菌、抗糖尿病、抗ウイルス、抗酸化、免疫調節、抗けいれん、抗乾癬、および抗潰瘍活性を含む薬局方の一部です。 この幅広い薬理活性は、多面的な治療薬としての可能性を示しています {svg_3}.
伝統医学における用途
シッダなどの伝統医学システムでは、this compoundの親植物は、発熱、糖尿病、腫瘍、マラリア、喘息などのさまざまな状態の治療に使用されています。 これらの治療における化合物の役割は、民族薬理学における重要性と、現代の治療慣行への統合の可能性を強調しています {svg_4}.
化学構造と結合特性
アセトキシル基、ヒドロキシル基、メトキシカルボニル基を含むthis compoundの化学構造は、その結合特性に重要な役割を果たします。 これらの分子の特徴は、その薬理作用に不可欠な、生体標的との相互作用に寄与します {svg_5}.
創薬および開発における可能性
This compoundの分子特性は、それを創薬および開発のための貴重な候補にします。 ウイルス酵素および他の生体標的との特異的な相互作用を形成する能力は、改善された有効性と安全性プロファイルを持つ新規薬物の合成を導く可能性があります {svg_6}.
作用機序に関する研究
This compoundの作用機序を理解することは、医学におけるその応用にとって不可欠です。 進行中の研究は、それがさまざまな生物学的システムとどのように相互作用するかを解明することを目的としており、これはその治療上の用途を知らせるのに役立ち、標的とした特性を持つアナログの設計に役立ちます {svg_7}.
民族植物学的重要性
This compoundの民族植物学的重要性はその起源に根ざしており、伝統医学で広く使用されている植物です。 その用途を研究することは、さまざまな文化の薬用慣行についての洞察を提供し、新しい治療薬の発見に貢献することができます {svg_8}.
作用機序
Target of Action
Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .
Mode of Action
Bonducellpin D exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .
Biochemical Pathways
The inhibition of the Mpro by Bonducellpin D disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability
Result of Action
The primary result of Bonducellpin D’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, Bonducellpin D prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, Bonducellpin D also exhibits moderate anti-cancer activity in vitro .
生化学分析
Biochemical Properties
Bonducellpin D plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the main protease (Mpro) of SARS-CoV and MERS-CoV with Ki values of 467.11 nM and 284.86 nM, respectively . The inhibition of these proteases is crucial as they are responsible for viral replication and transcription. Bonducellpin D binds to the active site of these proteases, leading to their inhibition and subsequent disruption of the viral life cycle .
Cellular Effects
Bonducellpin D influences various cellular processes and functions. In cancer cells, it exhibits moderate anti-cancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, Bonducellpin D affects cell signaling pathways, particularly those involved in viral replication. By inhibiting the main protease of SARS-CoV and MERS-CoV, Bonducellpin D disrupts the viral replication process, thereby reducing viral load and infection .
Molecular Mechanism
The molecular mechanism of Bonducellpin D involves its binding interactions with viral proteases. Bonducellpin D binds to the active site of the main protease of SARS-CoV and MERS-CoV, leading to enzyme inhibition . This binding interaction prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. Additionally, Bonducellpin D may influence gene expression by modulating signaling pathways involved in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bonducellpin D have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Bonducellpin D maintains its inhibitory effects on viral proteases for several weeks in vitro
Dosage Effects in Animal Models
The effects of Bonducellpin D vary with different dosages in animal models. At lower doses, Bonducellpin D effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
Bonducellpin D is involved in various metabolic pathways, particularly those related to viral replication. It interacts with enzymes such as the main protease of SARS-CoV and MERS-CoV, inhibiting their activity and disrupting the viral life cycle . Additionally, Bonducellpin D may influence metabolic flux and metabolite levels by modulating signaling pathways involved in viral replication .
Transport and Distribution
Bonducellpin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Bonducellpin D accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral proteases .
Subcellular Localization
The subcellular localization of Bonducellpin D is crucial for its activity and function. Bonducellpin D is primarily localized in the cytoplasm and nucleus, where it interacts with viral proteases and inhibits their activity . Additionally, post-translational modifications and targeting signals may direct Bonducellpin D to specific compartments or organelles, enhancing its inhibitory effects on viral replication .
特性
IUPAC Name |
[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Bonducellpin D?
A1: Bonducellpin D, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)


![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)
